molecular formula C19H20N2O3 B14954671 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide

Katalognummer: B14954671
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: FDNMCNOEAAGXET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxyindole with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the reaction with phenoxyacetyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenoxyacetamide group. This structural uniqueness may confer distinct biological activities and therapeutic potential compared to other indole derivatives .

Eigenschaften

Molekularformel

C19H20N2O3

Molekulargewicht

324.4 g/mol

IUPAC-Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H20N2O3/c1-23-18-9-5-8-17-16(18)10-12-21(17)13-11-20-19(22)14-24-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,20,22)

InChI-Schlüssel

FDNMCNOEAAGXET-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)COC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.